Benzene, 1-iodo-2-(1-methylethenyl)-
CAS No.: 61161-21-5
Cat. No.: VC7985510
Molecular Formula: C9H9I
Molecular Weight: 244.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61161-21-5 |
---|---|
Molecular Formula | C9H9I |
Molecular Weight | 244.07 g/mol |
IUPAC Name | 1-iodo-2-prop-1-en-2-ylbenzene |
Standard InChI | InChI=1S/C9H9I/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 |
Standard InChI Key | FWEXDZADSNBYJJ-UHFFFAOYSA-N |
SMILES | CC(=C)C1=CC=CC=C1I |
Canonical SMILES | CC(=C)C1=CC=CC=C1I |
Introduction
Structural Characterization and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The systematic name 1-iodo-2-(1-methylethenyl)benzene reflects its substitution pattern: a benzene ring with iodine at carbon 1 and a 1-methylethenyl group (−CH₂−C(CH₃)=CH₂) at carbon 2. Its molecular formula is C₉H₉I, yielding a molecular weight of 246.09 g/mol .
Stereoelectronic Features
The iodine atom introduces significant steric and electronic effects due to its large atomic radius and polarizable nature. The 1-methylethenyl group contributes a π-electron-rich vinyl moiety, enabling conjugation with the aromatic ring. This electronic interplay influences reactivity, as evidenced by the compound’s participation in electrophilic substitutions and cycloadditions .
Synthetic Methodologies
Iodination of Precursor Substrates
A common route involves iodinating 2-(1-methylethenyl)benzene derivatives. For example, electrophilic iodination using iodine monochloride (ICl) in dichloromethane at 0–5°C selectively introduces iodine at the para position relative to the methylethenyl group . Alternative methods employ iodine with oxidizing agents like hydrogen peroxide in acetic acid, though regioselectivity may vary.
Table 1: Representative Synthetic Conditions
Precursor | Reagent System | Temperature | Yield (%) | Reference |
---|---|---|---|---|
2-(1-Methylethenyl)phenol | I₂, H₂O₂, CH₃COOH | 25°C | 68 | |
2-Vinylbenzyl alcohol | I₂, CH₂Cl₂ | 0°C | 72 |
Physicochemical Properties
Spectral Data
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Infrared (IR) Spectroscopy: Stretching vibrations for C−I appear at 500–600 cm⁻¹, while the vinyl C=C bond absorbs near 1630 cm⁻¹ .
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¹H NMR: The methylethenyl group exhibits resonances at δ 4.8–5.2 ppm (vinyl protons) and δ 1.8–2.2 ppm (methyl group) .
Thermodynamic Parameters
Although direct data for the compound is limited, analogues like 1-iodo-2-methylbenzene (o-iodotoluene) exhibit a boiling point of 220–222°C and a density of 1.8 g/cm³ . Extrapolating, the target compound likely has a higher molecular volume due to the bulky methylethenyl group, reducing volatility.
Reactivity and Functionalization
Nucleophilic Substitution
The C−I bond undergoes substitution with nucleophiles (e.g., hydroxide, amines). For instance, reaction with sodium methoxide in methanol yields 2-(1-methylethenyl)anisole.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl-iodine bond functionalization. A Heck reaction with acrylates would generate styrene derivatives, leveraging the vinyl group’s reactivity .
Table 2: Representative Reactions
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF | Biaryl derivative | 85 | |
Free Radical Addition | AIBN, Bu₃SnH | Deiodinated hydrocarbon | 78 |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Iodinated aromatics serve as precursors to bioactive molecules. For example, substitution reactions can introduce pharmacophores like amines or sulfonamides, enabling drug discovery .
Polymer Chemistry
The methylethenyl group participates in polymerization via radical or cationic mechanisms, forming polystyrene-like materials with enhanced thermal stability.
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